molecular formula C5H9BrO2 B14213987 2-(2-Bromoethylidene)propane-1,3-diol CAS No. 830326-71-1

2-(2-Bromoethylidene)propane-1,3-diol

Cat. No.: B14213987
CAS No.: 830326-71-1
M. Wt: 181.03 g/mol
InChI Key: QOZVOQNIGWYJKW-UHFFFAOYSA-N
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Description

2-(2-Bromoethylidene)propane-1,3-diol is an organic compound with the molecular formula C5H9BrO2. It is a brominated derivative of propane-1,3-diol and is known for its reactivity and versatility in various chemical reactions. This compound is of interest in both academic research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromoethylidene)propane-1,3-diol typically involves the bromination of propane-1,3-diol. One common method is the reaction of propane-1,3-diol with bromine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoethylidene)propane-1,3-diol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the brominated compound into its corresponding alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-(2-Bromoethylidene)propane-1,3-diol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromoethylidene)propane-1,3-diol involves its reactivity with various nucleophiles and electrophiles. The bromine atom in the compound makes it highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-2-nitropropane-1,3-diol (Bronopol): Known for its antimicrobial properties.

    2-Bromomethyl-2-hydroxymethylpropane-1,3-diol: Another brominated derivative with similar reactivity.

Uniqueness

2-(2-Bromoethylidene)propane-1,3-diol is unique due to its specific bromination pattern, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it a valuable compound for various specialized applications in research and industry.

Properties

CAS No.

830326-71-1

Molecular Formula

C5H9BrO2

Molecular Weight

181.03 g/mol

IUPAC Name

2-(2-bromoethylidene)propane-1,3-diol

InChI

InChI=1S/C5H9BrO2/c6-2-1-5(3-7)4-8/h1,7-8H,2-4H2

InChI Key

QOZVOQNIGWYJKW-UHFFFAOYSA-N

Canonical SMILES

C(C=C(CO)CO)Br

Origin of Product

United States

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